Toralactone

Vue d'ensemble

Description

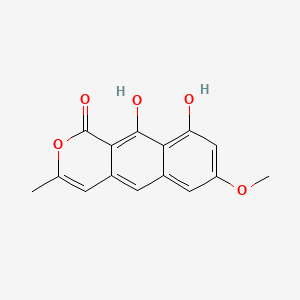

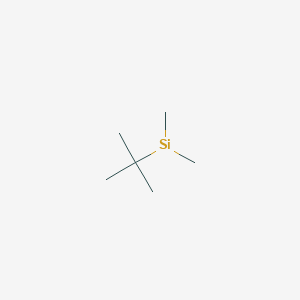

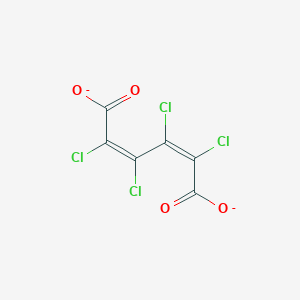

La toralactone est un composé hétérocyclique organique de formule chimique C15H12O5 . Elle est caractérisée par une structure de 9,10-dihydroxy-1H-benzo[g]isochromen-1-one, substituée en positions 3 et 7 par des groupes méthyle et méthoxy, respectivement . Ce composé est un membre de la famille des naphto-α-pyrones et est connu pour sa présence dans diverses plantes, y compris les graines de Cassia tora L. et de Cassia obtusifolia L. .

Applications De Recherche Scientifique

Toralactone has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Toralactone, a natural product isolated from Cassia obtusifolia , primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound mediates hepatoprotection via an Nrf2-dependent anti-oxidative mechanism . It also sensitizes the resistant MCF-7adr cell line to paclitaxel by inhibiting P-glycoprotein efflux activity . This suggests that this compound interacts with its targets, leading to changes in cellular antioxidant responses and drug resistance.

Biochemical Pathways

This compound affects the KEAP1-Nrf2 pathway . Under normal conditions, Nrf2 is bound by the Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Under oxidative stress, nrf2 dissociates from keap1 and translocates to the nucleus where it binds to the antioxidant response element (are) and initiates the transcription of antioxidant genes .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

This compound mediates hepatoprotection, suggesting that it has a protective effect on liver cells . It also sensitizes resistant MCF-7adr cell line to paclitaxel, indicating a potential role in overcoming drug resistance in certain cancer cells .

Analyse Biochimique

Biochemical Properties

Toralactone plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several key enzymes and proteins, including Caspase 3 (CASP3), phosphatidylinositol-4,5-bisphosphate 3-kinase (PIK3CA), epidermal growth factor receptor (EGFR), and amyloid β (A4) precursor protein (APP) . These interactions are crucial for its function in reducing intracellular lipid accumulation and modulating the mitogen-activated protein kinase (MAPK) signaling pathway .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease lipid accumulation in HepG2 cells by reversing the up-regulation of CASP3, EGFR, and APP, and the down-regulation of PIK3CA . This modulation of gene expression and signaling pathways highlights its potential in therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD).

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules and its ability to modulate enzyme activity. This compound forms stable combinations with hub genes such as CASP3, EGFR, and APP through molecular docking . This binding interaction leads to the inhibition of CASP3 and EGFR expression, which in turn reduces lipid accumulation in cells. Additionally, this compound’s activation of the Nrf2 pathway contributes to its antioxidative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound, particularly in solution, is a critical factor in its long-term effects on cellular function. It is recommended to store this compound in tightly sealed vials and avoid repeated freeze-thaw cycles to maintain its stability . Long-term studies have shown that this compound can significantly reduce intracellular lipid accumulation over extended periods by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively reduces lipid accumulation without causing adverse effects . At higher dosages, there may be potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CASP3 and PIK3CA, which play crucial roles in regulating lipid accumulation and metabolism . By modulating these enzymes, this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like NAFLD.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function . Understanding the transport mechanisms of this compound can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate key signaling pathways and exert its therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La toralactone peut être synthétisée par plusieurs méthodes, notamment :

Approches biomimétiques : Ces méthodes imitent les voies biosynthétiques naturelles pour produire de la this compound.

Approches d'annulation : Cela implique la formation de la structure tricyclique par des réactions de cyclisation, souvent en utilisant des catalyseurs et des conditions de réaction spécifiques pour assurer la formation correcte du cycle lactone.

Approches de Diels-Alder : Cette méthode utilise la réaction de Diels-Alder pour former la structure de la naphto-α-pyrone en faisant réagir un diène avec un diénophile dans des conditions contrôlées.

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction à partir de sources naturelles, telles que les graines de Cassia tora L. et de Cassia obtusifolia L. Ce processus comprend :

Extraction : Utilisation de solvants comme l'éthanol ou le méthanol pour extraire le composé de la matière végétale.

Purification : Utilisation de techniques telles que la chromatographie pour isoler et purifier la this compound des autres constituants végétaux.

Analyse Des Réactions Chimiques

La toralactone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d'oxydation.

Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour les réactions de réduction.

Catalyseurs : Y compris les acides ou les bases pour faciliter les réactions de substitution.

Principaux produits :

Dérivés quinonoïdes : Formés par oxydation.

Dérivés dihydro : Résultant de la réduction.

Dérivés substitués : Produits par des réactions de substitution.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Étudiée pour son rôle de métabolite végétal et ses interactions avec diverses voies biologiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'elle module la voie de signalisation de la protéine kinase activée par un mitogène (MAPK), qui est cruciale pour réguler le métabolisme des lipides et d'autres processus cellulaires . La capacité de la this compound à former des combinaisons stables avec des gènes centraux, tels que la caspase 3 et le récepteur du facteur de croissance épidermique, met en évidence son potentiel en tant qu'agent thérapeutique .

Comparaison Avec Des Composés Similaires

La toralactone est unique parmi les naphto-α-pyrones en raison de son motif de substitution spécifique et de ses activités biologiques. Parmi les composés similaires, citons :

Nor-toralactone : Un parent fonctionnel de la this compound avec une structure similaire mais dépourvue de certains substituants.

Quinizarine : Une autre naphto-α-pyrone avec des activités et des applications biologiques distinctes.

Unicité :

Motif de substitution : La présence de groupes méthoxy et hydroxyle à des positions spécifiques différencie la this compound des autres naphto-α-pyrones.

Activités biologiques : La this compound présente une combinaison unique de propriétés antioxydantes, cytotoxiques et antimicrobiennes, ce qui en fait un composé précieux pour diverses applications.

Propriétés

Numéro CAS |

41743-74-2 |

|---|---|

Formule moléculaire |

C15H12O5 |

Poids moléculaire |

272.25 g/mol |

Nom IUPAC |

1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |

Clé InChI |

NFNQIVIXHYXLPG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |

SMILES canonique |

CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |

melting_point |

252 - 254 °C |

Key on ui other cas no. |

41743-74-2 |

Description physique |

Solid |

Synonymes |

toralactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does toralactone interact with P-glycoprotein (P-gp)?

A1: Research indicates that this compound inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []

Q2: What are the downstream effects of this compound's interaction with P-gp?

A2: By inhibiting P-gp efflux activity, this compound can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of this compound and its derivatives. [, , , ]

Q5: Is there information available regarding the stability of this compound under various conditions?

A5: While specific stability data under various conditions is limited in the provided research, this compound's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research doesn't indicate any catalytic properties associated with this compound. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking simulations have been used to predict the interactions of this compound with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of this compound affect its activity?

A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, this compound exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of this compound can alter its bioavailability and bioactivity. [, , ]

Q9: Is there information available on the SHE regulations surrounding this compound?

A9: The provided research doesn't explicitly address SHE regulations for this compound. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Detailed information on this compound's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.

Q11: Has this compound demonstrated efficacy in cell-based assays or animal models?

A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing this compound, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.

Q12: What is known about the toxicity and safety profile of this compound?

A12: While this compound is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

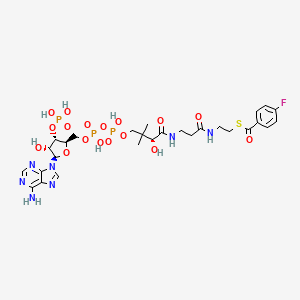

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)

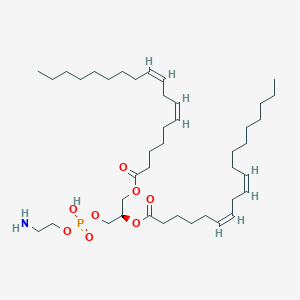

![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)

![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)